molecular formula C₂₅H₃₇D₅O₄ B1157284 β-Hyodeoxycholic Acid-d5 Methyl Ester

β-Hyodeoxycholic Acid-d5 Methyl Ester

Cat. No.: B1157284
M. Wt: 411.63
Attention: For research use only. Not for human or veterinary use.
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Description

Contextualization of Deuterated Bile Acid Derivatives in Analytical Science and Metabolomics Research

Deuterated compounds, where one or more hydrogen atoms are replaced by deuterium (B1214612), are vital tools in modern research. nih.gov In analytical science and the burgeoning field of metabolomics, deuterated derivatives of endogenous molecules like bile acids are particularly valuable. researchgate.net Metabolomics aims to measure the complete set of small-molecule metabolites in a biological system, and bile acids are a critical component of this metabolic fingerprint, involved in everything from lipid digestion to signaling pathways that regulate metabolism and inflammation. uab.edumedchemexpress.com

The use of deuterated bile acids allows researchers to trace the metabolic fate of these molecules in vivo. researchgate.net By introducing a labeled version of a bile acid, scientists can track its absorption, distribution, metabolism, and excretion, providing profound insights into the complex enterohepatic circulation and the impact of the gut microbiome on bile acid transformations. researchgate.netnih.gov This approach has been fundamental in establishing the conversion of cholesterol to bile acids and understanding their downstream metabolic pathways. wikipedia.org Furthermore, in quantitative assays, deuterated bile acids serve as ideal internal standards for techniques like liquid chromatography-mass spectrometry (LC-MS), which is a cornerstone of metabolomics research for its sensitivity and specificity. tandfonline.comnih.gov

Rationale for Stable Isotope Labeled Internal Standards in Quantitative Biological Analysis

Accurate quantification of endogenous molecules in biological matrices like serum, plasma, or tissue is a significant analytical challenge. tandfonline.com The complexity of these samples can lead to variations in extraction efficiency, sample loss during preparation, and matrix effects that suppress or enhance the analyte signal during mass spectrometry analysis. To correct for these potential errors, researchers employ internal standards.

A stable isotope-labeled (SIL) internal standard is considered the "gold standard" for quantitative mass spectrometry. bohrium.compatsnap.com These standards, such as β-Hyodeoxycholic Acid-d5 Methyl Ester, are chemically identical to the analyte of interest but have a higher molecular weight due to the incorporation of heavy isotopes like deuterium (²H), carbon-13 (¹³C), or nitrogen-15 (B135050) (¹⁵N). researchgate.netbohrium.com

Key Advantages of SIL Internal Standards:

Co-elution: The SIL standard has nearly identical physicochemical properties to the native analyte, meaning it behaves the same way during sample extraction and chromatographic separation.

Correction for Matrix Effects: Any signal suppression or enhancement experienced by the native analyte in the mass spectrometer's ion source will be mirrored by the SIL standard.

Accurate Quantification: By adding a known amount of the SIL standard to a sample at the beginning of the workflow, the ratio of the native analyte's signal to the standard's signal can be used to calculate the precise concentration of the analyte, effectively canceling out variations. patsnap.com

This isotope dilution mass spectrometry approach is crucial for obtaining the high-quality, reproducible data needed for clinical research, biomarker discovery, and understanding metabolic diseases. tandfonline.compatsnap.com

Table 1: Comparison of Analyte and its Stable Isotope Labeled (SIL) Internal Standard

PropertyNative Analyte (e.g., β-Hyodeoxycholic Acid)SIL Internal Standard (e.g., this compound)
Chemical StructureIdentical core structureIdentical core structure with isotopic substitution (e.g., ⁵H for ¹H)
Molecular WeightStandard molecular weightHigher molecular weight due to heavy isotopes
Physicochemical BehaviorNatural behavior in extraction and chromatographyNearly identical behavior to the native analyte
Mass Spectrometry SignalMeasured at its specific mass-to-charge (m/z) ratioMeasured at a distinct, higher m/z ratio, preventing signal overlap
Purpose in AnalysisTarget compound for quantificationUsed as a reference to correct for analytical variability

Fundamental Contributions of β-Hyodeoxycholic Acid Research to Bile Acid Biology and Analytical Methodologies

β-Hyodeoxycholic acid (HDCA), the parent compound of the titular standard, is a secondary bile acid produced by the metabolic activity of intestinal bacteria. wikipedia.orgcaymanchem.com While it is a major component of hog bile, it is also present in smaller quantities in humans. wikipedia.orgnih.gov Research into HDCA has provided valuable insights into bile acid metabolism, its role in metabolic diseases, and its potential as a therapeutic agent.

Recent studies have identified HDCA as a potential biomarker for metabolic syndrome. nih.govnih.gov Lower serum levels of HDCA and related species have been associated with obesity and diabetes. researchgate.net Conversely, research in animal models suggests that HDCA administration can improve metabolic health by influencing genes involved in bile acid synthesis and fatty acid degradation, improving glucose homeostasis, and beneficially modifying the gut microbiome. nih.govtandfonline.com HDCA has also been investigated for its role in regulating intestinal barrier function and its potential anti-proliferative effects in colorectal cancer by activating the Farnesoid X Receptor (FXR). nih.govfrontiersin.org

From an analytical perspective, the growing interest in HDCA's biological roles necessitates robust methods for its accurate measurement. Various analytical platforms have been developed for this purpose, including enzyme-linked immunosorbent assays (icELISA) and, most prominently, liquid chromatography-mass spectrometry (LC-MS/MS). nih.govshimadzu.co.kr The development of methods to quantify a panel of bile acids, including HDCA, in biological fluids like serum is critical for studying metabolic diseases. nih.govshimadzu.co.kr The availability of a stable isotope-labeled internal standard like this compound is what makes these advanced, highly sensitive LC-MS/MS methods feasible and reliable for research and potential diagnostic applications. nih.govshimadzu.co.kr

Properties

Molecular Formula

C₂₅H₃₇D₅O₄

Molecular Weight

411.63

Synonyms

(3β,5β,6α)- 3,6-Dihydroxy-cholan-24-oic Acid Methyl Ester

Origin of Product

United States

Methodological Approaches for the Synthesis and Derivatization of β Hyodeoxycholic Acid D5 Methyl Ester

Advanced Strategies for Selective Deuteration of Steroidal Scaffolds

Selective deuteration involves the precise replacement of specific hydrogen atoms with deuterium (B1214612) on a molecule's framework. This is paramount for creating tracers and internal standards where the label's position and stability are known. For complex molecules like steroids, achieving high selectivity and incorporation rates requires advanced catalytic systems.

Homogeneous and heterogeneous catalysis are the primary methods for introducing deuterium into steroidal structures. nih.gov Homogeneous catalysts, such as Wilkinson's catalyst or iridium-based complexes, can facilitate deuterium exchange with high selectivity under specific conditions. However, the development of more robust and scalable heterogeneous catalysts has gained significant traction. nih.gov

Recent advancements include the use of nanostructured metal catalysts. For instance, an iron-based nanocatalyst has been shown to effectively deuterate (hetero)arenes using deuterium oxide (D₂O) as an inexpensive and readily available deuterium source. nih.gov This method is noted for its scalability and the stability of the catalyst in air and water, making it a practical option for industrial-scale production. nih.gov Ruthenium-based catalysts have also been employed for the selective deuteration of amines, proceeding through the formation of an enamine or iminium cation intermediate, which is then re-hydrogenated with a deuterium source. acs.org While targeting a different functional group, the underlying principles of activating C-H bonds for H/D exchange are relevant to steroidal systems.

The choice of strategy depends on the desired location of the deuterium labels on the steroidal scaffold. The stability of the C-D bond is also a critical consideration, as some positions may be prone to back-exchange under certain physiological or analytical conditions. copernicus.org The historical foundation of this field was established by labeling cholesterol with deuterium to trace its conversion to cholic acid, demonstrating the utility of isotopic labeling in metabolic studies. researchgate.net

Table 1: Comparison of Deuteration Strategies for Steroidal Scaffolds

Method Typical Catalyst/Reagents Deuterium Source Key Characteristics Reference(s)
Heterogeneous Catalysis Nanostructured Iron, Palladium on Carbon (Pd/C) D₂O, D₂ gas Scalable, robust, catalyst can often be recovered and reused. nih.gov
Homogeneous Catalysis Wilkinson's Catalyst (RhCl(PPh₃)₃), Crabtree's Catalyst D₂ gas High selectivity, milder reaction conditions, may require challenging catalyst removal. nih.gov

| Transfer Deuteration | Ruthenium complexes | Deuterated solvents (e.g., isopropanol-d₈) | Selective for specific functional groups (e.g., α,β-positions to amines). | acs.org |

Optimized Esterification Protocols for Carboxylic Acid Functionalities in Bile Acid Synthesis

Esterification of the carboxylic acid side chain of a bile acid is a common derivatization step, often performed to increase lipophilicity or to prepare the molecule for analytical procedures like gas chromatography. nih.govrestek.com For the synthesis of β-Hyodeoxycholic Acid-d5 Methyl Ester, the carboxyl group of the deuterated bile acid is converted into a methyl ester.

Several protocols are available for this transformation, ranging from classic chemical methods to modern enzymatic approaches.

Chemical Esterification: A traditional and widely used method involves reaction with diazomethane (B1218177). This reaction is fast and efficient, yielding the methyl ester with minimal byproducts. nih.gov However, diazomethane is highly toxic and explosive, requiring specialized handling procedures. An alternative and safer approach is Fischer-Speier esterification, which involves heating the carboxylic acid in methanol (B129727) with a catalytic amount of a strong mineral acid, such as sulfuric acid or hydrochloric acid.

Enzymatic Esterification: Biocatalysis using lipases offers a highly regioselective and environmentally benign alternative. nih.gov Lipases can catalyze esterification reactions in organic solvents with high efficiency and selectivity, often under mild conditions. nih.gov This method avoids the use of harsh reagents and can be particularly advantageous when dealing with complex molecules that have multiple reactive sites, as it can selectively target the carboxylic acid without affecting the hydroxyl groups on the steroid nucleus. nih.gov

Table 2: Optimized Esterification Protocols for Bile Acids

Method Reagents Typical Conditions Advantages Reference(s)
Diazomethane Diazomethane (CH₂N₂) in ether Room temperature High yield, fast reaction nih.gov
Fischer-Speier Methanol, Acid Catalyst (e.g., H₂SO₄) Reflux Inexpensive reagents, scalable

| Lipase-Catalyzed | Lipase, Methanol | Mild temperature, organic solvent | High regioselectivity, environmentally friendly, mild conditions | nih.gov |

Chromatographic and Spectroscopic Methods for the Purification and Structural Elucidation of Deuterated Bile Acid Esters

Following synthesis, the crucial steps of purification and characterization ensure that the final product, this compound, meets the required standards of chemical and isotopic purity. This is achieved through a combination of chromatographic separation and spectroscopic analysis. nih.govnih.gov

Chromatographic techniques are indispensable for assessing the purity of synthetic products by separating the target compound from unreacted starting materials, byproducts, and other impurities.

High-Performance Liquid Chromatography (HPLC) is a primary tool for the analysis of bile acid derivatives. nih.gov Reversed-phase HPLC, commonly using a C18 stationary phase, is effective for separating bile acids and their esters based on their hydrophobicity. sigmaaldrich.commdpi.com The mobile phase typically consists of a mixture of an organic solvent (like acetonitrile (B52724) or methanol) and a buffered aqueous solution. nih.govnih.gov Purity is determined by integrating the peak area of the chromatogram; a pure sample will exhibit a single, sharp peak at a characteristic retention time. researchgate.net The high resolving power of HPLC is essential as it can separate closely related isomers that may be present. sigmaaldrich.com

Gas Chromatography (GC) is another powerful technique for purity assessment, particularly when coupled with a mass spectrometer (GC-MS). restek.com However, due to the low volatility of bile acids, derivatization of the polar hydroxyl groups is mandatory. restek.comnih.gov Even though the carboxylic acid is already esterified in the target compound, the 3-β and 6-α hydroxyl groups must be converted to a more volatile form, typically trimethylsilyl (B98337) (TMS) ethers. nih.govrestek.com After derivatization, GC provides excellent separation of isomers and yields a quantitative measure of purity. restek.com

Table 3: Typical Chromatographic Conditions for Bile Acid Ester Analysis

Technique Column Type Typical Mobile Phase / Carrier Gas Detector Derivatization Notes Reference(s)
HPLC Reversed-Phase C18 Acetonitrile/Methanol and buffered water UV, MS No derivatization required for the ester itself. nih.govsigmaaldrich.commdpi.com

| GC | Capillary (e.g., Rxi-5ms) | Helium, Hydrogen | FID, MS | Hydroxyl groups require silylation (e.g., with BSTFA or MSTFA). | restek.comnih.gov |

While chromatography confirms chemical purity, spectroscopic methods are required to verify the molecular structure and confirm the success of the isotopic labeling.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio of the parent ion. This allows for the unambiguous determination of the elemental formula. For this compound, HRMS confirms that the molecular weight corresponds precisely to the formula including five deuterium atoms, distinguishing it from the unlabeled compound or molecules with incomplete deuteration. acs.org Furthermore, HRMS is the definitive technique for assessing isotopic purity by resolving the signals of different isotopologues (d0, d1, d2, etc.) and allowing for the quantification of the d5 species. acs.org

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for unequivocal structure elucidation. nih.govresearchgate.net

¹³C NMR provides information about the carbon skeleton and can also be used to confirm deuteration, as carbons bonded to deuterium exhibit characteristic splitting patterns (due to C-D coupling) and altered signal intensities.

2D NMR techniques (such as COSY and HSQC) can be used to assign all proton and carbon signals, providing complete and unambiguous structural confirmation of the steroidal backbone and side chain. nih.govresearchgate.net

Together, HRMS and NMR provide a comprehensive characterization, confirming the chemical structure, the specific location of the deuterium labels, and the isotopic enrichment of the final product.

| 2D NMR | - Unambiguous assignment of all ¹H and ¹³C signals- Complete structural verification | researchgate.net |

Advanced Analytical Applications of β Hyodeoxycholic Acid D5 Methyl Ester in Mass Spectrometry Based Platforms

Implementation as an Internal Standard in Quantitative Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Bile Acid Profiling

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is considered the gold standard for the targeted quantification of bile acids due to its high sensitivity and specificity. nih.govmdpi.comresearchgate.net In this context, β-Hyodeoxycholic Acid-d5 Methyl Ester is an invaluable internal standard. The method involves a simple sample preparation, often a protein precipitation step, followed by direct injection of the supernatant for LC-MS/MS analysis. nih.govthermofisher.com The use of a stable isotope-labeled internal standard like this compound is integral to the success of these high-throughput methods. nih.govsigmaaldrich.com

Isotope Dilution Mass Spectrometry (IDMS) is a powerful quantitative technique that relies on the addition of a known quantity of an isotopically labeled version of the analyte to the sample at the beginning of the analytical process. nih.govnih.gov this compound serves this purpose in bile acid analysis. Because the deuterated standard is chemically identical to its endogenous (unlabeled) counterpart, it behaves similarly during sample extraction, derivatization (if any), and chromatographic separation. clearsynth.comkcasbio.com

The key principle is that any sample loss or variation during the analytical workflow will affect both the analyte and the internal standard to the same extent. kcasbio.com In the mass spectrometer, the labeled and unlabeled compounds are distinguished by their mass-to-charge (m/z) ratio. clearsynth.com By measuring the ratio of the signal intensity of the target analyte to that of the known amount of added internal standard, the concentration of the endogenous analyte can be calculated with high accuracy and precision, effectively correcting for procedural inconsistencies. sciex.comnih.gov

Biological samples such as serum, plasma, and feces are inherently complex, containing numerous endogenous compounds that can interfere with the ionization of the target analyte in the mass spectrometer's source. sciex.comnih.gov This phenomenon, known as the matrix effect, can cause ion suppression or enhancement, leading to inaccurate quantification. sciex.comkcasbio.com

The co-elution of a stable isotope-labeled internal standard with the analyte is the most effective strategy to compensate for these matrix effects. clearsynth.comkcasbio.com Since this compound and its native form experience the same ionization suppression or enhancement, the ratio of their signals remains constant, ensuring that the quantitative result is not skewed by the sample matrix. researchgate.net While deuterated standards are highly effective, it's noted that in some complex cases of changing ion suppression across a peak, they may not perfectly correct for matrix effects, necessitating careful validation. myadlm.org

For accurate quantification, a calibration curve is constructed by plotting the ratio of the analyte peak area to the internal standard peak area against the concentration of the analyte in a series of standards. nih.govresearchgate.net These curves are typically prepared in a matrix similar to the samples being analyzed, such as charcoal-stripped serum, to mimic the matrix effects. nih.govnih.gov The use of a weighted linear regression (e.g., 1/x) is common to ensure accuracy across a wide dynamic range. nih.gov The consistent response of the internal standard across the calibration range and in unknown samples is fundamental to the reliability of the assay. mdpi.comnih.gov

Table 1: Example of LC-MS/MS Calibration Curve Parameters for Bile Acids Using an Internal Standard

AnalyteConcentration Range (ng/mL)Regression TypeCorrelation Coefficient (r²)
Cholic Acid (CA)0.977 - 1000Weighted (1/x)>0.99
Taurocholic Acid (TCA)0.977 - 1000Weighted (1/x)>0.99
Deoxycholic Acid (DCA)0.977 - 1000Weighted (1/x)>0.99
Various Bile Acids5 - 5000Linear>0.99

This table is a composite representation based on data found in cited literature. mdpi.comnih.govresearchgate.net

Utilization in Gas Chromatography-Mass Spectrometry (GC-MS) for Comprehensive Bile Acid Analysis

While LC-MS/MS is more common for targeted analysis, Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for comprehensive bile acid profiling, often utilized when high-resolution separation of structurally similar compounds is required. shimadzu.comshimadzu.com A significant drawback of GC-MS for bile acid analysis is that these molecules are not sufficiently volatile for direct analysis. shimadzu.comrestek.com Therefore, a chemical derivatization step is mandatory to increase their volatility. shimadzu.comnih.gov

The standard procedure involves a two-step derivatization:

Esterification: The carboxyl group of the bile acid is converted to an ester, typically a methyl ester, often using reagents like diazomethane (B1218177). nih.gov

Silylation: The polar hydroxyl groups on the steroid nucleus are converted to trimethylsilyl (B98337) (TMS) ethers using silylating agents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA). shimadzu.comrestek.com

As an internal standard, this compound is particularly well-suited for this workflow. Since its carboxyl group is already esterified, it only needs to undergo the silylation step alongside the native bile acids (which have been similarly esterified in the first step). This simplifies the process and ensures it tracks the derivatization efficiency of the hydroxyl groups accurately. The use of an internal standard like this is critical to account for variations in derivatization yield and injection volume, allowing for accurate quantification. shimadzu.compsu.edu The combination of GC retention time and mass spectral data allows for the unequivocal distinction among many bile acids. nih.gov

Role in High-Resolution Accurate Mass (HRAM) Spectrometry for Untargeted Metabolomics and Biomarker Discovery Methodologies

Untargeted metabolomics aims to capture a global snapshot of all metabolites in a biological sample to identify biomarkers and understand metabolic pathways. umn.edunih.gov High-Resolution Accurate Mass (HRAM) spectrometry, often performed on instruments like the Orbitrap, is essential for this task. umn.eduthermofisher.com HRAM provides extremely high resolving power and mass accuracy, allowing it to distinguish between metabolites that have very similar masses (isobaric and near-isobaric compounds), which would appear as a single peak on lower-resolution instruments. thermofisher.comresearchgate.net

In the context of untargeted bile acid analysis, HRAM is critical for confident peak assignment and subsequent compound identification. thermofisher.com The role of a deuterated internal standard like this compound in HRAM-based metabolomics is multifaceted:

Quality Control: It serves as a marker to monitor instrument performance, including mass accuracy and retention time stability, across a large batch of samples. nih.gov

Data Normalization: It can be used to normalize signal intensities to correct for variations in sample preparation and instrument response, improving the reliability of statistical analyses for biomarker discovery.

Compound Identification: While not its primary role in untargeted screens, its known retention time and accurate mass provide a reliable anchor point in the chromatogram, aiding in the relative identification of other bile acids.

The high resolving power of HRAM is particularly beneficial for separating labeled standards from the second isotope of an endogenous analyte, which can sometimes overlap at lower resolutions, ensuring unambiguous results. thermofisher.com

Integration with Ion Mobility Spectrometry (IMS) for Enhanced Separation and Identification of Bile Acid Isomers

A major analytical hurdle in bile acid research is the existence of numerous structural isomers, which have identical masses and are often difficult to separate using chromatography alone. nih.govclemson.edu Ion Mobility Spectrometry (IMS) offers an additional dimension of separation based on the size, shape, and charge of an ion as it travels through a gas-filled drift tube under the influence of an electric field. nih.govclemson.edu When coupled with mass spectrometry (IM-MS), this technique can resolve isomers that are indistinguishable by MS and co-elute in LC. nih.govwaters.com

Advanced IMS techniques like Structures for Lossless Ion Manipulations (SLIM) provide exceptionally high resolution due to a much longer ion path, further enhancing the ability to separate closely related bile acid isomers. clemson.edupnnl.gov Studies have demonstrated the power of IMS to separate various bile acid isomers, including glycine- and taurine-conjugated forms. nih.govnih.gov

In these sophisticated analytical platforms, this compound would function as a robust internal standard. Its inclusion in the sample allows researchers to:

Monitor the stability and performance of the integrated LC-IM-MS system.

Provide a reference point (in terms of retention time, drift time, and m/z) to aid in the confident identification of unknown or isomeric bile acids.

Enable quantification by correcting for signal fluctuations throughout the multi-stage analysis, similar to its role in conventional LC-MS/MS.

The ability of IMS to separate molecules on a millisecond timescale makes it a promising high-throughput alternative to long chromatographic gradients for isomer-specific bile acid analysis. nih.govclemson.edu

Research Applications of β Hyodeoxycholic Acid D5 Methyl Ester in Biochemical and Systems Biology Investigations

Methodological Frameworks for Quantitative Metabolomics of Bile Acid Pathways

Quantitative metabolomics provides a powerful approach to understanding the dynamics of the bile acid pool. The accuracy and reliability of these methods, particularly those employing mass spectrometry, are significantly enhanced by the use of stable isotope-labeled internal standards like β-Hyodeoxycholic Acid-d5 Methyl Ester. nih.govsciex.com These standards are essential for correcting variations that can occur during sample preparation, extraction, and instrumental analysis, thereby enabling precise and accurate quantification of endogenous bile acids across diverse biological matrices. nih.gov

Targeted metabolomics, specifically using techniques like ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) with multiple reaction monitoring (MRM), is the gold standard for quantifying a predefined set of metabolites. mdpi.comnih.gov In the context of bile acid research, this approach allows for the sensitive and specific measurement of dozens of bile acid species in a single analytical run. nih.gov The use of a panel of deuterated internal standards, which would include compounds like this compound, is fundamental to achieving absolute quantification. creative-proteomics.com

Pre-clinical animal models, such as rats and mice, are vital for studying bile acid metabolism and its role in diseases like drug-induced liver injury (DILI) and metabolic syndrome. mdpi.comnih.govresearchgate.netbrown.edu In these studies, researchers compare bile acid profiles in plasma, liver tissue, and feces between control and experimental groups. nih.govnih.gov For instance, a validated UPLC-MRM-MS method was developed to quantify 31 different bile acids in human, rat, and mouse serum and liver tissue, demonstrating significant inter-species differences in bile acid composition. nih.gov The precision and accuracy of such methods are rigorously validated according to regulatory guidelines, ensuring the reliability of the findings. nih.gov

The table below summarizes key parameters of a typical targeted UPLC-MS/MS method for bile acid profiling.

ParameterDescriptionTypical Value/Condition
Instrumentation Liquid Chromatography system coupled to a Mass SpectrometerUPLC-Triple Quadrupole MS
Ionization Mode Method used to ionize the bile acid moleculesNegative Ion Electrospray (ESI-)
Separation Column Stationary phase used for chromatographic separationReversed-phase C18 column
Mobile Phase Solvents used to elute bile acids from the columnWater and Acetonitrile (B52724) with formic acid
Quantification Mode Mass spectrometry scan type for targeted analysisMultiple Reaction Monitoring (MRM)
Internal Standards Compounds used for accurate quantificationStable isotope-labeled bile acids (e.g., d4-CA, d4-CDCA)
Sample Types Biological matrices that can be analyzedSerum, plasma, liver tissue, feces, cell extracts
Limit of Quantification The lowest concentration that can be reliably measured2.5 to 20 nM

This interactive table provides an overview of common methodologies in targeted bile acid analysis where standards like this compound are crucial.

While targeted methods focus on known bile acids, untargeted metabolomics aims to capture a comprehensive snapshot of all measurable metabolites in a sample, including previously unknown compounds. nih.govfrontiersin.org This discovery-oriented approach is particularly useful for identifying novel bile acid metabolites or unexpected changes in bile acid pathways in response to stimuli like drug treatment or disease. nih.govnih.gov High-resolution mass spectrometry (HRMS) platforms, such as TOF (Time-of-Flight) or Orbitrap, are typically used to acquire accurate mass data for all detected ions. sciex.comnih.gov

The major challenge in untargeted metabolomics is the annotation and identification of the thousands of detected metabolic features. osti.gov This is where stable isotope labeling can play a crucial role. While not a direct component of the initial untargeted screen, follow-up experiments using stable isotope tracers can help confirm the identity of a feature and trace its metabolic origin. osti.govprinceton.edu By introducing a labeled precursor, researchers can track the appearance of labeled downstream metabolites, which helps to piece together novel metabolic pathways. osti.gov Computational tools and global network optimization approaches are being developed to improve the annotation of untargeted data by linking ion peaks based on mass differences that correspond to known biochemical transformations. princeton.edu

Elucidation of Enzymatic Biotransformation and Metabolic Fates of Bile Acids In Vitro and in Model Organisms

Bile acids undergo extensive enzymatic modifications by both host and microbial enzymes, creating a complex and diverse pool of metabolites. doaj.orgnih.gov Understanding these biotransformation pathways is key to deciphering the biological functions of different bile acid species. Stable isotope-labeled tracers are invaluable for tracking the fate of specific bile acids and characterizing the enzymes involved in their metabolism. nih.gov

A variety of enzymes, primarily located in the liver and the gut, are responsible for modifying the structure of bile acids. These include hydroxysteroid dehydrogenases (HSDs), which catalyze oxidation and epimerization reactions, and bile acid-CoA synthetase (BACS) and bile acid-CoA:amino acid N-acyltransferase (BAAT), which are involved in amino acid conjugation. researchgate.net

In vitro assays are commonly used to assess the activity and kinetics of these enzymes. nih.govnih.gov For example, the activity of 3α-HSD can be measured spectrophotometrically by monitoring the conversion of NAD+ to NADH. nih.gov However, for more complex reactions or when studying specific substrates, mass spectrometry-based methods using labeled substrates offer greater specificity and sensitivity. By incubating a labeled bile acid with an enzyme preparation (e.g., liver microsomes or a purified enzyme) and quantifying the formation of the labeled product over time, researchers can determine key kinetic parameters like Vmax and Km. This approach can also be used to screen for enzyme inhibitors. nih.gov Studies have shown that bile acids themselves can act as modulators of enzyme activity, sometimes causing destabilization and deactivation of certain enzymes while enhancing the efficiency of others. nih.gov

The gut microbiota possesses a vast enzymatic capacity for bile acid biotransformation that is absent in the host. researchgate.net These microbial transformations convert primary bile acids (synthesized in the liver) into secondary bile acids. nih.govvcu.edu Key microbial reactions include deconjugation (catalyzed by bile salt hydrolases, BSH), 7α/β-dehydroxylation, and dehydrogenation. researchgate.netnih.gov

Stable isotope tracers are powerful tools for studying these microbial metabolic pathways. nih.gov In vitro fecal fermentation models, inoculated with human or animal microbiota, can be treated with a labeled primary bile acid (e.g., ¹³C-cholic acid) to track its conversion into various secondary bile acids. nih.gov By analyzing samples over time using LC-MS, researchers can identify the sequence of metabolic steps and link specific transformations to the presence and abundance of certain bacterial genera, such as Clostridium and Eubacterium. researchgate.netnih.gov These studies are critical for understanding how diet, disease, or therapeutic interventions alter the gut microbiome's metabolic function and, consequently, the composition of the circulating bile acid pool. nih.gov

Analytical Approaches for Studying Bile Acid Transport and Disposition Mechanisms in Cellular and Subcellular Models

The enterohepatic circulation of bile acids is a highly efficient process mediated by a suite of transporters in hepatocytes and enterocytes. nih.govnih.gov Understanding the mechanisms of these transporters is crucial for comprehending bile acid homeostasis and its dysregulation in diseases like cholestasis. Cellular models, such as Caco-2 cells (a human intestinal epithelial cell line), are widely used to study the function of intestinal bile acid transporters like the Apical Sodium-Dependent Bile Acid Transporter (ASBT). researchgate.net

In these transport assays, labeled bile acids are applied to the apical or basolateral side of a polarized cell monolayer, and their appearance on the opposite side is measured over time. By using stable isotope-labeled bile acids and quantifying their concentrations via LC-MS, researchers can precisely measure transport rates and study the kinetics and specificity of the transporters. These models allow for the investigation of how bile acid conjugation or modification affects transport efficiency and can help identify new pathways for cellular uptake and transcytosis. researchgate.net Such studies have revealed that modifying nanoparticles with bile acids can enhance their uptake through ASBT, highlighting a potential strategy for oral drug delivery. researchgate.net

Method Development, Validation, and Quality Assurance for Assays Employing β Hyodeoxycholic Acid D5 Methyl Ester

Comprehensive Analytical Method Validation Parameters: Linearity, Accuracy, Precision, Limits of Detection and Quantification

The validation of an analytical method ensures that it is fit for its intended purpose. For quantitative assays using β-Hyodeoxycholic Acid-d5 Methyl Ester, liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard, offering high sensitivity and specificity. nih.govcreative-proteomics.com Key validation parameters, as established by regulatory guidelines, must be rigorously assessed. ich.org

Linearity: The linearity of an assay is its ability to elicit test results that are directly proportional to the concentration of the analyte. For bile acid analysis, calibration curves are typically generated using a series of standards prepared in a surrogate matrix, with the response ratio of the analyte to the internal standard (this compound) plotted against concentration. A linear regression with a weighting factor (commonly 1/x) is applied. A high coefficient of determination (r²) is expected, typically greater than 0.99. nih.gov For instance, a validated method for 15 bile acids demonstrated excellent linearity over a range of 5 ng/mL to 5000 ng/mL with r² values consistently above 0.99. nih.gov

Accuracy and Precision: Accuracy refers to the closeness of the measured value to the true value, while precision measures the reproducibility of the results. These are assessed by analyzing quality control (QC) samples at multiple concentration levels (low, medium, and high) across several runs. ich.orgstanford.edu For bile acid assays, acceptance criteria for accuracy are often within 85-115% of the nominal concentration, and for precision, the coefficient of variation (CV%) should be less than 15%. nih.gov Both intra-assay (within a single run) and inter-assay (between different runs) precision are evaluated to ensure the method's robustness. nih.gov

Limits of Detection (LOD) and Quantification (LOQ): The LOD is the lowest concentration of an analyte that can be reliably distinguished from background noise, while the LOQ is the lowest concentration that can be quantitatively determined with acceptable precision and accuracy. nih.gov The LOQ is a critical parameter, especially for low-abundance bile acids. For many bile acid assays, the LOQ is established at the low end of the linear range, for example, 5 ng/mL, with a requirement for precision to be less than 20% CV. nih.gov

The following table provides representative validation data for an LC-MS/MS method for bile acid quantification, illustrating typical performance characteristics.

ParameterSpecificationTypical Value/Range
Linearity (r²) >0.990.991 - 0.999 nih.govamazonaws.com
Accuracy (% Bias) Within ±15% (±20% at LOQ)85% - 115% nih.gov
Precision (%CV) ≤15% (≤20% at LOQ)<10% for intra- and inter-assay CVs nih.gov
Lower Limit of Quantification (LOQ) Analyte-dependent0.02 - 2.49 ng/mL nih.gov
Extraction Recovery Consistent and reproducible72% - 113% nih.gov

Optimized Sample Preparation and Extraction Protocols for Diverse Biological Matrices in Bile Acid Analysis

The choice of sample preparation technique is critical for accurate bile acid analysis and depends on the complexity of the biological matrix. The primary goal is to efficiently extract bile acids while removing interfering substances like proteins and phospholipids, which can cause matrix effects in LC-MS/MS. nih.gov The addition of an internal standard like this compound at the beginning of the sample preparation process is crucial to correct for analyte loss during extraction and for variations in instrument response. nih.gov

Serum and Plasma: Protein precipitation (PPT) is the most common method for these matrices due to its simplicity and speed. nih.gov An organic solvent, typically cold methanol (B129727) or acetonitrile (B52724), is added to the sample to precipitate proteins. creative-proteomics.comnih.gov After vortexing and centrifugation, the supernatant containing the bile acids is collected for analysis. creative-proteomics.com

Urine: Urine samples generally require less extensive cleanup than serum or plasma. A simple dilution followed by filtration may be sufficient. However, for more concentrated or complex urine samples, solid-phase extraction (SPE) can be employed to enrich the bile acid fraction and remove salts. creative-proteomics.com

Feces: Fecal samples present a significant challenge due to their high complexity. A typical procedure involves lyophilization (freeze-drying) and homogenization of the sample. This is followed by an extraction step, often using a sequence of solvents with varying polarity to recover a broad range of bile acids. nih.govresearchgate.net SPE is frequently used for further cleanup.

Tissues (e.g., Liver): For tissue samples, homogenization is the first step, usually in an aqueous solution. Subsequently, liquid-liquid extraction (LLE) or a combination of protein precipitation and SPE is used to isolate the bile acids from the complex tissue matrix. nih.govcreative-proteomics.com

The table below summarizes common extraction protocols for different biological matrices.

Biological MatrixCommon Extraction ProtocolKey Considerations
Serum/Plasma Protein Precipitation (PPT): Addition of cold organic solvent (e.g., methanol/acetonitrile), vortexing, and centrifugation. creative-proteomics.comnih.govSimple, fast, and cost-effective. Internal standard should be added before the solvent. nih.gov
Urine Dilute-and-Shoot or Solid-Phase Extraction (SPE): Dilution with mobile phase or using a C18 SPE cartridge for cleanup and concentration. creative-proteomics.comSPE can improve purity and recovery, with rates often between 89.1% and 100.2%. creative-proteomics.com
Feces Lyophilization, Homogenization, and SPE: Freeze-drying followed by extraction with solvents and cleanup using SPE. researchgate.netA multi-step process is necessary to handle the high complexity and solid nature of the matrix.
Liver Tissue Homogenization and Liquid-Liquid Extraction (LLE) or SPE: Mechanical homogenization followed by extraction with organic solvents. creative-proteomics.comRequires thorough homogenization to ensure efficient extraction of bile acids from the tissue.

Implementation of Rigorous Quality Assurance and Quality Control (QA/QC) Procedures in Bile Acid Research

Rigorous QA/QC procedures are essential to ensure the reliability, reproducibility, and integrity of data in bile acid analysis. thermofisher.comnih.gov These procedures monitor the performance of the entire analytical workflow, from sample handling to data acquisition.

System Suitability Testing (SST): Before running a batch of samples, an SST is performed to ensure the LC-MS/MS system is operating correctly. This typically involves injecting a standard mixture to check for consistent retention times, peak shapes, and signal intensities. thermofisher.com

Use of Internal Standards: As previously mentioned, the use of a stable isotope-labeled internal standard like this compound is a cornerstone of QC in quantitative mass spectrometry. It compensates for variability in sample preparation and matrix effects, thereby improving accuracy and precision. thermofisher.comisolife.nl

Quality Control (QC) Samples: QC samples, prepared by spiking a pooled matrix with known concentrations of analytes, are analyzed at regular intervals throughout each analytical batch. ich.org Typically, low, medium, and high concentration QCs are included to monitor the accuracy and precision of the assay across the calibration range. ich.org A QC sample dilution series can also be run to confirm a linear response for the metabolites under investigation. thermofisher.com

Blank and Zero Samples: A blank sample (matrix without internal standard) and a zero sample (matrix with internal standard) are included in each run to check for contamination and interferences from the matrix itself.

Long-Term Reference Material: The use of a long-term reference material, such as a large pool of human plasma (e.g., NIST SRM 1950), can help monitor the long-term performance and reproducibility of the assay across different studies and over time. nih.gov

Strategies for Inter-laboratory Harmonization and Standardization of Bile Acid Quantification Methods

Variability in results between different laboratories can be a significant issue in multi-center studies. Harmonization and standardization of analytical methods are crucial for ensuring that data from different sites can be reliably compared and combined. nih.gov

Standard Operating Procedures (SOPs): The development and implementation of detailed SOPs for all aspects of the analytical method, from sample collection and storage to sample preparation, instrument setup, and data processing, are fundamental.

Use of Common Reference Materials and Internal Standards: All participating laboratories should use the same batch of certified reference standards and internal standards, such as this compound. This minimizes variability arising from differences in standard purity and concentration. nih.gov

Inter-laboratory Ring Trials: A ring trial, where the same set of blind samples is sent to multiple laboratories for analysis, is an effective way to assess and improve inter-laboratory agreement. thermofisher.com The results can be used to identify sources of discrepancy and to validate the robustness of the standardized method. For example, a ring trial involving 12 laboratories for bile acid quantification showed good analytical performance, with 94% of the reported values falling within a 70%-130% relative accuracy range and a mean precision of 8.3% CV. thermofisher.com

Data Reporting Standards: Agreeing on a standardized format for data reporting, including all relevant metadata and QC results, is essential for the effective comparison and meta-analysis of data from different laboratories.

By implementing these strategies, the bile acid research community can move towards greater harmonization, leading to more robust and reliable findings that can be translated into clinical practice.

Q & A

Q. What are the key methodological considerations for synthesizing β-Hyodeoxycholic Acid-d5 Methyl Ester?

The synthesis typically involves deuterium labeling of hyodeoxycholic acid derivatives. A two-step approach is common: (1) enzymatic esterification of hyodeoxycholic acid using lipases (e.g., Candida antarctica lipase B) in optimized solvents like tert-butanol, followed by (2) site-specific deuterium incorporation via chemical modifications such as sulfonylation and substitution reactions . Critical parameters include enzyme-to-substrate ratios (e.g., 1:10 w/w), reaction temperature (40–60°C), and deuterium source selection to ensure isotopic purity.

Q. Which analytical techniques are most robust for characterizing this compound?

  • GC-MS/LC-MS/MS : Essential for quantifying deuterium incorporation and verifying isotopic purity. For example, fatty acid methyl esters (FAMEs) are analyzed via GC with flame ionization detection, while LC-MS/MS enables precise quantification using deuterated internal standards .
  • NMR Spectroscopy : Critical for structural confirmation, particularly ¹H- and ¹³C-NMR to distinguish deuterated positions and assess regioselectivity in esterification .

Q. How is this compound utilized in metabolic studies?

It serves as a stable isotope-labeled internal standard in mass spectrometry-based assays to quantify endogenous bile acids in biological matrices (e.g., serum, liver tissue). This minimizes matrix effects and improves accuracy during sample preparation steps like solid-phase extraction (SPE) .

Advanced Research Questions

Q. What experimental challenges arise when comparing enzymatic vs. chemical synthesis routes for deuterated bile acid esters?

  • Enzymatic Synthesis : Offers regioselectivity and mild conditions but may require extensive optimization of lipase activity in non-aqueous solvents. For example, Candida rugosa lipase shows <50% yield in polar solvents, while Pseudomonas fluorescens lipase achieves >90% yield in tert-butanol .
  • Chemical Synthesis : Enables precise deuterium labeling but risks side reactions (e.g., over-sulfonylation) that reduce isotopic fidelity. Contradictions in yield vs. purity often necessitate orthogonal purification methods (e.g., preparative HPLC) .

Q. How do isotopic effects influence the biological activity or analytical performance of this compound?

Deuteration at specific positions (e.g., C-3 or C-24) may alter hydrophobicity, affecting membrane permeability in cellular uptake studies. Analytical challenges include ensuring deuterium stability during sample derivatization (e.g., avoiding acid-catalyzed H-D exchange in LC-MS workflows) . Researchers must validate isotopic integrity post-synthesis using high-resolution MS .

Q. What strategies resolve contradictions in data when studying this compound’s role in metabolic pathways?

  • Cross-validation : Combine knockout models (e.g., FXR-null mice) with isotopic tracing to distinguish direct vs. indirect effects on bile acid signaling.
  • Multi-omics integration : Correlate LC-MS/MS bile acid profiles with transcriptomic data to identify regulatory nodes (e.g., FXR, TGR5) perturbed by deuterated analogs .

Q. What are the limitations of using this compound as an internal standard in complex biological matrices?

Matrix-specific ion suppression in LC-MS/MS can skew quantification. Mitigation strategies include:

  • Isotope Dilution : Spiking deuterated standards prior to extraction to correct for recovery losses.
  • SPE Optimization : Use mixed-mode sorbents (e.g., Strata X) to enhance selectivity for bile acids .

Methodological Resources

  • Synthesis Protocols : Refer to enzymatic esterification conditions in hyodeoxycholic acid derivatives and deuterium labeling techniques .
  • Analytical Workflows : Adapt GC/LC-MS/MS parameters from fatty acid methyl ester analyses and bile acid quantification studies .
  • Data Interpretation : Use multi-omic frameworks to contextualize metabolic impacts .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.